2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acetamide is an organic compound that features a combination of aromatic rings and functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is characterized by the presence of a dimethoxyphenyl group and a fluorobenzyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-fluorobenzylamine.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-fluorobenzylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(4-chlorobenzyl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(4-bromobenzyl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acetamide
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acetamide is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-21-15-8-5-13(9-16(15)22-2)10-17(20)19-11-12-3-6-14(18)7-4-12/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKOXGDZMPQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.